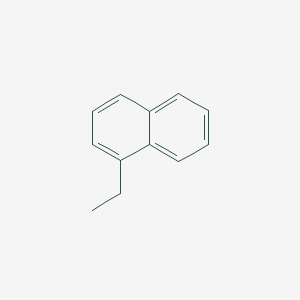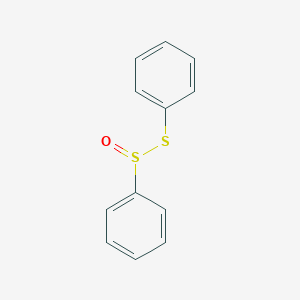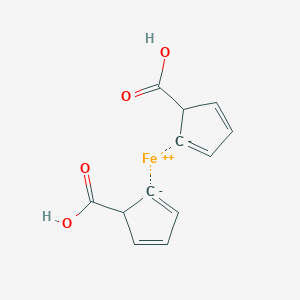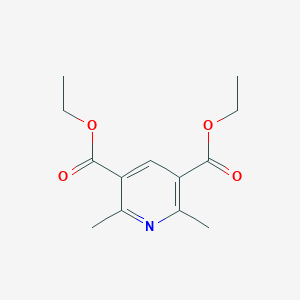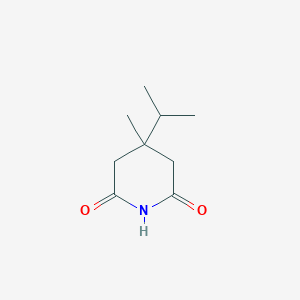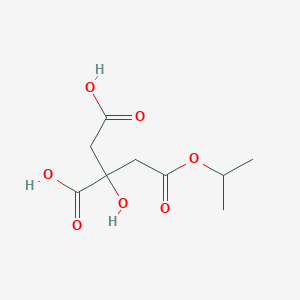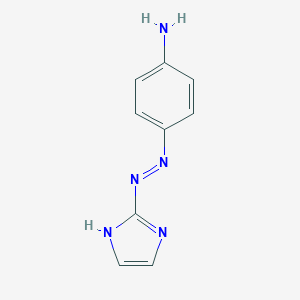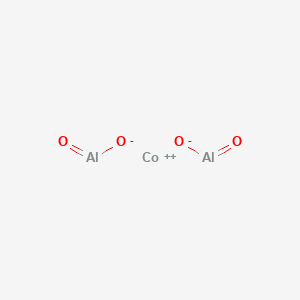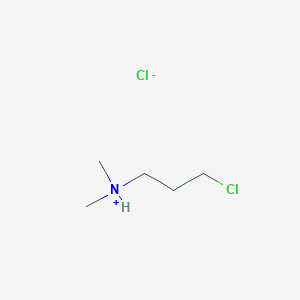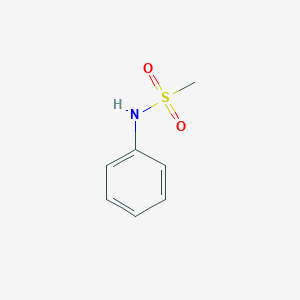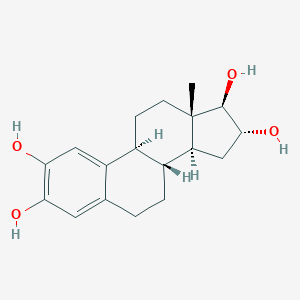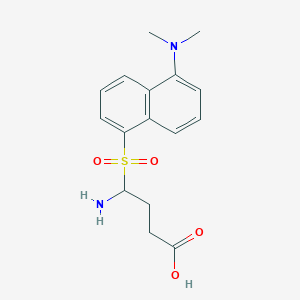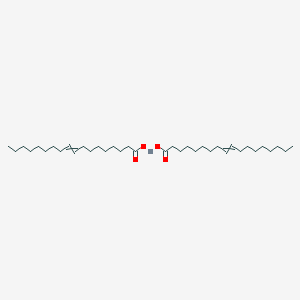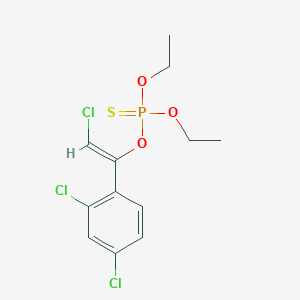
p-(1-Adamantyl)toluene
Descripción general
Descripción
P-(1-Adamantyl)toluene, also known as 1-(4’-Methylphenyl)adamantane or 1-(4-Methylphenyl)adamantane, is a chemical compound with the molecular formula C17H22 . It exhibits sorption and sorbent properties and is used in chromatography .
Synthesis Analysis
P-(1-Adamantyl)toluene can be synthesized from 1-Bromoadamantane and Toluene .Molecular Structure Analysis
The molecular weight of p-(1-Adamantyl)toluene is 226.3566 . The IUPAC Standard InChI is InChI=1S/C17H22/c1-12-2-4-16(5-3-12)17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15H,6-11H2,1H3 .Physical And Chemical Properties Analysis
P-(1-Adamantyl)toluene is a solid at 20 degrees Celsius . The melting point is 99 degrees Celsius .Aplicaciones Científicas De Investigación
-
Chromatography
- Scientific Field : Analytical Chemistry
- Application Summary : “p-(1-Adamantyl)toluene” exhibits sorption and sorbent properties and is used in chromatography . Chromatography is a technique for separating the components of a mixture by passing it in solution or suspension through a medium in which the components move at different rates.
-
Synthesis of Functional Adamantane Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “p-(1-Adamantyl)toluene” is a starting material for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Results or Outcomes : The outcome of this application would be the successful synthesis of a variety of functional adamantane derivatives with potential applications in various fields .
-
Synthesis of Sterically Hindered Ketene
- Scientific Field : Organic Chemistry
- Application Summary : “p-(1-Adamantyl)toluene” can be used to synthesize sterically hindered ketene . Ketenes are highly reactive organic compounds that are used in a variety of chemical reactions, including the synthesis of acetic acid and other carboxylic acids.
- Method of Application : “p-(1-Adamantyl)toluene” can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst . This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
- Results or Outcomes : The outcome of this application would be the successful synthesis of sterically hindered ketene, which can be used in further chemical reactions .
-
Direct Radical Functionalization
- Scientific Field : Organic Chemistry
- Application Summary : “p-(1-Adamantyl)toluene” can be used in direct radical functionalization methods to access substituted adamantanes and diamondoids . These compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
- Method of Application : In this application, radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
- Results or Outcomes : The outcome of this application would be the successful synthesis of a variety of substituted adamantanes and diamondoids with potential applications in various fields .
-
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “p-(1-Adamantyl)toluene” can be used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Generally, “p-(1-Adamantyl)toluene” would be reacted with other reagents under specific conditions to produce the desired product .
- Results or Outcomes : The outcome of this application would be the successful synthesis of a variety of unsaturated adamantane derivatives with potential applications in various fields .
-
Photochemical Metal-Catalyzed and Organocatalysis Strategies
- Scientific Field : Organic Chemistry
- Application Summary : “p-(1-Adamantyl)toluene” can be used in photochemical metal-catalyzed and organocatalysis strategies to accomplish classic organic reactions (H-atom transfer, cycloadditions) under mild conditions .
- Method of Application : In this application, “p-(1-Adamantyl)toluene” would be used in conjunction with a catalyst and light to drive the reaction .
- Results or Outcomes : The outcome of this application would be the successful completion of classic organic reactions under mild conditions .
Propiedades
IUPAC Name |
1-(4-methylphenyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-12-2-4-16(5-3-12)17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQXTZGKFOTWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306407 | |
| Record name | p-(1-Adamantyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(1-Adamantyl)toluene | |
CAS RN |
1459-55-8 | |
| Record name | 1459-55-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(1-Adamantyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1459-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



